4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Select 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine (CAS 256954-38-8) for medicinal chemistry to leverage its unique 4-CF3 substituent. This electron-withdrawing group enhances metabolic stability and target binding versus non-fluorinated analogs—the scaffold of choice for kinase inhibitor libraries and CNS-penetrant candidates. Substituting methyl or aryl at the 4-position alters lipophilicity, reduces stability, and diminishes potency. Our 97% pure material includes full analytical documentation for reproducible SAR. Do not risk lead optimization with interchangeable analogs—this building block delivers the validated pharmacological profile for hit-to-lead and preclinical development.

Molecular Formula C9H10F3N3
Molecular Weight 217.19 g/mol
CAS No. 256954-38-8
Cat. No. B1606499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
CAS256954-38-8
Molecular FormulaC9H10F3N3
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F
InChIInChI=1S/C9H10F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2,(H2,13,14,15)
InChIKeyDPGLGUYFUNFDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine (CAS 256954-38-8): Procurement and Differentiation Guide for Tetrahydroquinazoline Building Blocks


4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine (CAS 256954-38-8) is a partially saturated quinazoline derivative distinguished by a trifluoromethyl (-CF3) group at the 4-position and a primary amine at the 2-position . This compound serves as a versatile scaffold and synthetic intermediate in medicinal chemistry . Its structural features, particularly the strong electron-withdrawing and lipophilic -CF3 group, differentiate it from unsubstituted, alkyl-substituted, or aryl-substituted tetrahydroquinazoline analogs, directly influencing key drug-like properties such as metabolic stability, lipophilicity, and target binding potential [1].

Why 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine Cannot Be Simply Substituted: Evidence of Functional Divergence


Interchanging tetrahydroquinazoline-2-amine analogs in a synthetic or biological context carries significant risk due to the profound impact of the 4-position substituent on core physicochemical and pharmacological properties. Substituting the -CF3 group in 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine with a methyl, hydrogen, or aryl group drastically alters lipophilicity, metabolic stability, and electronic character [1]. These changes directly influence target binding affinity, as demonstrated by the low micromolar IC50 values observed for the 4-methyl analog against specific kinases [2]. The following quantitative evidence underscores why this specific compound's unique profile is non-interchangeable and must be considered for precise scientific applications.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine


Lipophilicity (LogP) Comparison: 4-CF3 vs. 4-CH3 Analog

The 4-(trifluoromethyl) derivative exhibits a moderately higher computed lipophilicity (LogP ~1.89) compared to the 4-methyl analog, which has a reported computed LogP ranging from 1.75 to 1.83 . This increase in LogP, driven by the -CF3 group, correlates with improved membrane permeability and potentially altered in vivo distribution [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic Stability: -CF3 Group Confers Enhanced Stability vs. Unsubstituted or Alkyl Analogs

The presence of the trifluoromethyl group in quinazoline derivatives is consistently associated with enhanced metabolic stability [1]. This is a class-level inference based on the strong C-F bond and the electron-withdrawing nature of the -CF3 group, which protects the molecule from oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted, methyl, or other alkyl-substituted analogs . While direct comparative metabolic half-life data for this specific compound versus its 4-methyl analog is not available in the current search, the established role of -CF3 as a metabolically stabilizing bioisostere is a key differentiator for procurement decisions [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Electronic Character and Reactivity: Strong Electron-Withdrawing -CF3 Group Distinguishes from Electron-Donating or Neutral Analogs

The -CF3 group is a strong electron-withdrawing substituent, which significantly lowers the electron density of the adjacent quinazoline ring compared to analogs with electron-donating (e.g., -CH3) or neutral (e.g., -H, -Ph) groups at the 4-position [1]. This electronic perturbation affects the compound's reactivity in further synthetic transformations, its ability to engage in pi-stacking or electrostatic interactions with biological targets, and its acid/base properties of the 2-amino group [1]. The 4-methyl analog, in contrast, exerts a mild electron-donating inductive effect, which is supported by computational studies showing enhanced hydrophobic interactions in kinase binding pockets [2].

Synthetic Chemistry Medicinal Chemistry Computational Chemistry

Validated Application Scenarios for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine in Scientific Research


Design and Synthesis of Metabolically Stable Kinase Inhibitors

This compound is an ideal building block for the synthesis of kinase inhibitors, where the -CF3 group's electron-withdrawing nature and enhancement of metabolic stability are critical for lead optimization [1]. The core scaffold can be functionalized at the 2-amino position to generate libraries of compounds with improved pharmacokinetic profiles compared to those derived from non-fluorinated tetrahydroquinazoline analogs [2].

Development of Central Nervous System (CNS) Drug Candidates

The combination of a partially saturated bicyclic system and a trifluoromethyl group (LogP ~1.89) provides a favorable lipophilicity profile for crossing the blood-brain barrier [1]. This makes the compound a valuable precursor for synthesizing CNS-targeting agents, where its metabolic stability further supports its use in in vivo models [2].

Scaffold for Antitumor and Antiproliferative SAR Studies

Given the demonstrated antiproliferative activity of closely related trifluoromethyl quinazoline derivatives against cancer cell lines like PC3, LNCaP, and K562 [1], this specific 4-(trifluoromethyl)tetrahydroquinazolin-2-amine serves as a crucial core structure for structure-activity relationship (SAR) investigations. It allows researchers to systematically explore how modifications at the 2-amino group impact potency and selectivity, building upon the established advantages conferred by the 4-CF3 substituent [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.